6-Methoxyquinazolin-4-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

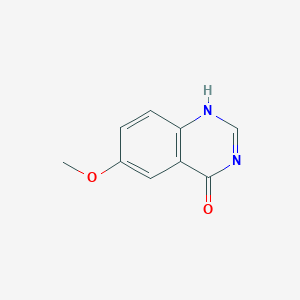

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFVNLZQAOGUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444971 | |

| Record name | 6-METHOXYQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19181-64-7 | |

| Record name | 6-METHOXYQUINAZOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methoxyquinazolin-4-ol

Introduction: The Quinazolinone Core and the Significance of 6-Methoxyquinazolin-4-ol

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. This bicyclic heterocycle, consisting of fused benzene and pyrimidine rings, is the foundation for numerous approved therapeutics and clinical candidates. Within this important class of molecules, this compound (also known as 6-methoxy-4(3H)-quinazolinone) serves as a pivotal building block, particularly in the synthesis of targeted cancer therapies. Its strategic methoxy substitution influences electronic properties and provides a metabolic blocking point, making it a highly valuable intermediate for researchers in drug discovery and development. This guide offers a comprehensive overview of its chemical properties, synthesis, and reactivity, providing the technical insights necessary for its effective application in a research setting.

Nomenclature, Structure, and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of reproducible science. This compound exists in a tautomeric equilibrium with its quinazolin-4-ol form, though it is predominantly found as the 4-oxo tautomer.

Chemical Structure and Tautomerism

The compound primarily exists as the keto-form, 6-methoxy-4(3H)-quinazolinone, which is in equilibrium with its enol-form, this compound. This tautomerism is a key feature of its chemical reactivity.

Caption: Tautomeric equilibrium of this compound.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Citation(s) |

| IUPAC Name | 6-methoxy-3H-quinazolin-4-one | [1] |

| Synonym(s) | This compound, 6-methoxy-4(3H)-quinazolinone | [1] |

| CAS Number | 19181-64-7 | [2] |

| Molecular Formula | C₉H₈N₂O₂ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 242-243°C | [2] |

| Boiling Point | 361.8°C | [2] |

| Storage | Store at room temperature in a dry, sealed container | [1][2] |

Synthesis and Mechanistic Insights

The construction of the quinazolinone ring system is a well-established field, with the Niementowski quinazolinone synthesis being a classical and highly versatile method.[3] Modern advancements, particularly the use of microwave irradiation, have significantly improved the efficiency of this transformation.[1][4]

The Niementowski Quinazolinone Synthesis

The most common route to this compound is a variation of the Niementowski synthesis, which involves the condensation of the appropriately substituted anthranilic acid (2-amino-5-methoxybenzoic acid) with formamide.[5] The reaction is typically performed at elevated temperatures and proceeds via an N-acylanthranilic acid intermediate, which undergoes intramolecular cyclization and dehydration.

Reaction Mechanism

The causality of the Niementowski synthesis is a two-stage process:

-

Acylation: The amino group of the anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide. This initial step forms an o-amidobenzamide intermediate.

-

Cyclization/Dehydration: Under thermal conditions, the intermediate undergoes an intramolecular cyclization, where the amide nitrogen attacks the carboxylic acid carbonyl. The subsequent elimination of a water molecule yields the stable, aromatic quinazolinone ring system.

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) represents a significant process improvement over conventional heating, drastically reducing reaction times from hours to minutes and often increasing yields.[1][6] The protocol below is a self-validating system; completion can be monitored by Thin Layer Chromatography (TLC), and the product can be validated by melting point and spectroscopic analysis.

Objective: To synthesize 6-Methoxy-4(3H)-quinazolinone from 2-amino-5-methoxybenzoic acid and formamide.

Materials:

-

2-Amino-5-methoxybenzoic acid

-

Formamide (reagent grade)

-

Ethanol

-

Deionized Water

-

Microwave Synthesis Reactor

-

Standard laboratory glassware

Procedure:

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-5-methoxybenzoic acid (1.0 eq) and formamide (10-15 eq). Causality Note: A large excess of formamide is used as it serves as both the reactant and the solvent.

-

Microwave Irradiation: Seal the vessel and place it in the cavity of a microwave synthesizer. Irradiate the mixture at a constant temperature of 170°C for 10-15 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel. Expertise Note: The reaction time and temperature are starting points and may require optimization. Progress can be monitored by running TLCs on aliquots taken from trial runs (Mobile Phase: e.g., Ethyl Acetate/Hexane 7:3).

-

Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into cold water (approx. 20-30 mL).

-

Precipitation: The crude product will precipitate out of the aqueous solution. Stir the slurry for 15-20 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any residual formamide.

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield the pure 6-Methoxy-4(3H)-quinazolinone as a solid.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and acquiring NMR and IR spectra. The melting point should be sharp and consistent with the literature value (242-243°C).[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. Samples are typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's poor solubility in less polar solvents.

Expected ¹H NMR (DMSO-d₆, 400 MHz) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.1 | br s | 1H | NH (amide) |

| ~8.0 | s | 1H | H-2 |

| ~7.8 | d | 1H | H-5 |

| ~7.4 | dd | 1H | H-7 |

| ~7.1 | d | 1H | H-8 |

| 3.87 | s | 3H | -OCH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly. The broad singlet for the N-H proton is characteristic and its integration is a key indicator.

Expected ¹³C NMR (DMSO-d₆, 101 MHz) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (C-4) |

| ~156 | C-6 |

| ~148 | C-8a |

| ~145 | C-2 |

| ~127 | C-5 |

| ~125 | C-7 |

| ~121 | C-4a |

| ~108 | C-8 |

| ~56 | -OC H₃ |

Insight: The ¹³C NMR chemical shift of the methoxy carbon (~56 ppm) is highly characteristic for an aromatic methoxy group that is not sterically hindered.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The sample is typically analyzed as a solid using a KBr pellet.

Expected IR (KBr, cm⁻¹) Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Broad | N-H stretching (amide) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~1680 | Strong | C=O stretching (amide I) |

| ~1610 | Strong | C=N, C=C stretching |

| ~1235 | Strong | Asymmetric C-O-C stretching |

Protocol for NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the dried, purified compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.

-

Dissolution: Cap the tube and gently warm it while agitating (e.g., using a vortex mixer) to fully dissolve the sample. A clear, homogenous solution is required for high-quality spectra.

-

Acquisition: Insert the NMR tube into the spectrometer. Acquire standard ¹H, ¹³C, and correlation spectra (e.g., COSY, HSQC) according to the instrument's standard operating procedures.

Chemical Reactivity and Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile scaffold for further chemical modification. Its reactivity is centered around the N3-H, the C4-oxo group, and the aromatic ring.

Key Reaction Pathways

The quinazolinone core can be elaborated into more complex structures essential for creating potent pharmaceutical agents.

-

N-Alkylation/Arylation: The proton at the N3 position is acidic and can be deprotonated with a suitable base, allowing for alkylation or arylation to introduce substituents.

-

Conversion to 4-Chloroquinazoline: The C4-oxo group can be converted to a reactive chloro group using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This 4-chloroquinazoline is a key intermediate, as the chlorine is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions, commonly with anilines.

-

Aromatic Substitution: The benzene ring can undergo further electrophilic substitution, though the existing substituents will direct the position of new groups.

Caption: Key synthetic transformations of this compound.

Application as a Kinase Inhibitor Scaffold

The primary application of this molecule is as a building block for ATP-competitive kinase inhibitors.[2] Many inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in non-small cell lung cancer, are based on the 4-anilinoquinazoline scaffold. The synthesis of these drugs often begins with a quinazolinone like this compound, which is converted to the 4-chloro derivative and then reacted with a substituted aniline to form the final drug substance.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The Globally Harmonized System (GHS) classification provides a summary of the known hazards.

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| STOT SE 3 | H335: May cause respiratory irritation |

Data sourced from vendor safety information.[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a deceptively simple molecule that holds significant value in the field of medicinal chemistry. Its straightforward synthesis via the Niementowski reaction, coupled with its versatile reactivity, makes it an indispensable scaffold for the construction of complex, biologically active compounds. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reaction pathways—as detailed in this guide—is essential for any researcher aiming to leverage this powerful building block in the pursuit of novel therapeutics.

References

- Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (n.d.).

- MySkinRecipes. (n.d.). This compound.

- Gholap, A. R., et al. (2021). Microwave Assisted Synthesis and Molecular Docking Studies of Some 4-(3H)-quinazolinone Derivatives. Ingenta Connect.

- Patil, S., et al. (2012). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library.

- Wikipedia. (n.d.). Niementowski quinazoline synthesis.

- A Review on 4(3H)-quinazolinone synthesis. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).

- Wikipedia. (n.d.). Niementowski quinoline synthesis.

- Ali, M. M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.

- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.

- Royal Society of Chemistry. (n.d.). Recent advances in 4(3H)-quinazolinone syntheses.

- PubMed. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines.

- ResearchGate. (n.d.). Chemical Reactivity of Methoxy 4-O-Aryl Quinolines.

- PubMed Central. (n.d.). Radical reactions with 3H-quinazolin-4-ones.

- MDPI. (n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol.

- PubMed Central. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization.

- ResearchGate. (n.d.). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity.

- Supporting Information. (n.d.). General Methods for the Synthesis of quinazolinone derivatives.

- PubChem. (n.d.). 6-Methoxy-2-methylquinolin-4-ol.

- Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor. ResearchGate.

- NIH. (n.d.). Exploring the Potential of Multinuclear Solid-State NMR.

- MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance.

- NIST. (n.d.). Mequinol - Infrared Spectrum.

- SpectraBase. (n.d.). 3,5,7-tri(2-Methylbutyl)oxy-4'-methoxyflavone - IR Spectrum.

Sources

6-Methoxyquinazolin-4-OL synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-methoxy-3,4-dihydroquinazolin-4-one, is a heterocyclic organic compound of significant interest in medicinal chemistry. Its quinazolinone core is a privileged scaffold found in numerous biologically active molecules. This compound serves as a crucial intermediate and building block in the synthesis of more complex pharmaceutical agents, particularly in the development of kinase inhibitors for cancer therapy.[1] The strategic placement of the methoxy group at the 6-position allows for specific interactions with biological targets and provides a handle for further synthetic modifications, enabling the fine-tuning of a drug candidate's potency and selectivity.[1]

This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.

Primary Synthetic Pathway: A Two-Step Approach

The most direct and widely employed route for synthesizing this compound involves a two-step process. This pathway begins with the preparation of the key precursor, 2-amino-5-methoxybenzoic acid, followed by a cyclization reaction to form the target quinazolinone ring system.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

The foundational starting material for this synthesis is 2-amino-5-methoxybenzoic acid.[2][3] While commercially available, it is often synthesized in the lab from its nitro precursor, 5-methoxy-2-nitrobenzoic acid. The transformation relies on the selective reduction of the nitro group to an amine, a common and high-yielding reaction in organic synthesis.

Causality and Experimental Choice: The method of choice for this reduction is catalytic hydrogenation. This technique is favored for its high efficiency, clean reaction profile, and mild conditions, which prevent unwanted side reactions. Palladium on carbon (Pd/C) is the catalyst of choice due to its excellent activity and selectivity for reducing aromatic nitro groups in the presence of other functional groups like carboxylic acids.[4][5] The reaction is typically run under a hydrogen atmosphere (often from a balloon), ensuring a sufficient supply of the reducing agent.

Caption: Synthesis of 2-Amino-5-methoxybenzoic acid.

Quantitative Data Summary: Synthesis of 2-Amino-5-methoxybenzoic Acid

| Parameter | Value | Reference |

| Starting Material | 5-Methoxy-2-nitrobenzoic acid | [4] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [4] |

| Reducing Agent | Hydrogen (H₂) gas | [4] |

| Solvent | Tetrahydrofuran (THF) | [4] |

| Temperature | Room Temperature | [4] |

| Reaction Time | 18 hours | [4] |

| Yield | 98% | [4] |

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: To a solution of 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in tetrahydrofuran (THF, 250 mL), add 10% Palladium on Carbon (300 mg).[4]

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (a balloon is sufficient for this scale).

-

Reaction: The mixture is stirred vigorously at room temperature for 18 hours.[4] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.[4]

-

Isolation: The filtrate is concentrated under reduced pressure to afford 2-amino-5-methoxybenzoic acid as a solid.[4] The product can be used in the next step without further purification if purity is high.

Step 2: Cyclization to this compound

With the key amino acid precursor in hand, the next step is the construction of the quinazolinone ring. This is achieved through a condensation reaction with a one-carbon source, which provides the C2 carbon of the final heterocyclic system.

Causality and Experimental Choice: The Niementowski quinazolinone synthesis and its variations are classic methods for this transformation.[6] Using formamide serves a dual purpose: it acts as both the one-carbon source and often as the reaction solvent.[7] Heating the mixture of the anthranilic acid derivative and formamide drives the condensation and subsequent intramolecular cyclization to form the thermodynamically stable quinazolinone ring. The reaction proceeds via an initial formation of a formylamino intermediate, which then cyclizes with the loss of water.

Sources

- 1. This compound [myskinrecipes.com]

- 2. 2-Amino-5-methoxybenzoic acid 97 6705-03-9 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinazolinone synthesis [organic-chemistry.org]

The Core Mechanism of 6-Methoxyquinazolin-4-ol: A Technical Guide for Researchers

Abstract

The quinazoline scaffold represents a cornerstone in the development of targeted cancer therapies, particularly as a privileged structure for potent protein kinase inhibitors. This technical guide delves into the core mechanism of action of 6-Methoxyquinazolin-4-ol, not as a standalone therapeutic, but as a fundamental building block for a multitude of clinically significant kinase inhibitors. We will explore the structure-activity relationships that underscore its utility, the primary molecular mechanism of ATP-competitive inhibition, and the downstream cellular consequences. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this key chemical motif, supplemented with field-proven experimental protocols to facilitate the investigation of novel quinazoline-based compounds.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The quinazoline ring system has emerged as a highly successful scaffold in the design of small molecule kinase inhibitors.[1][2] Notably, several FDA-approved drugs, including gefitinib, erlotinib, and afatinib, are built upon a 4-anilinoquinazoline core and are used in the treatment of various cancers, particularly non-small-cell lung cancer (NSCLC).[1][3][4]

The subject of this guide, this compound (also known as 6-methoxy-4(3H)-quinazolinone), is a key intermediate in the synthesis of many of these potent kinase inhibitors.[5] Its inherent chemical features provide a crucial foundation for the development of high-affinity binders to the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR). This guide will dissect the mechanism of action from the perspective of this core structure, providing a foundational understanding for the development of next-generation inhibitors.

The Molecular Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for quinazoline-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase.[1][3] The quinazoline ring system mimics the adenine ring of ATP, allowing it to dock into the hydrophobic pocket of the kinase domain.

The 4-anilino group, a common and critical addition to the this compound core, projects into a deeper region of the ATP-binding cleft, forming key interactions that confer potency and selectivity. Structure-activity relationship (SAR) studies have consistently shown that the nitrogen atom at position 1 (N-1) of the quinazoline ring acts as a crucial hydrogen bond acceptor, typically interacting with the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region of the kinase.[3] This interaction is fundamental to anchoring the inhibitor within the active site.

The methoxy group at the 6-position of the quinazoline ring, as seen in this compound, has been shown to be favorable for EGFR inhibitory activity.[3] This is attributed to its electron-donating nature and steric properties, which can enhance the hydrogen bonding at N-1 and contribute to a tighter binding conformation within the active site.[3] The 6,7-dimethoxy substitution pattern is particularly common in potent EGFR inhibitors, further highlighting the importance of methoxy groups at this position.[3]

The general mechanism can be visualized as a multi-point interaction within the kinase domain, effectively blocking the binding of ATP and preventing the phosphorylation of downstream substrates. This inhibition of kinase activity halts the signal transduction cascade that drives tumor cell proliferation and survival.

Signaling Pathway: Inhibition of the EGFR Cascade

A primary target for many quinazoline inhibitors is the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling events, most notably through the PI3K/Akt and MAPK/ERK pathways. These pathways are critical for cell survival and proliferation. Quinazoline inhibitors block this initial phosphorylation event, thereby shutting down these pro-growth signals.

Caption: EGFR signaling pathway and the point of inhibition.

Structure-Activity Relationship (SAR) Insights

While this compound is a foundational piece, its true potential is realized through strategic chemical modifications. SAR studies have provided a roadmap for designing potent and selective kinase inhibitors based on this scaffold.

| Position | Substitution | Impact on Activity | Rationale |

| 4 | Anilino group | Crucial for high potency. | The aniline moiety extends into the ATP-binding pocket, forming additional interactions and allowing for modifications to enhance selectivity.[1][4] |

| 6 | Methoxy group | Favorable for activity. | Electron-donating properties enhance the hydrogen bond accepting capability of N-1. Optimal size for filling a hydrophobic pocket.[3] |

| 7 | Methoxy group | Often synergistic with 6-methoxy. | The 6,7-dimethoxy pattern is a common feature in potent EGFR inhibitors like gefitinib, contributing to favorable binding.[3] |

| Anilino Ring | Various groups | Modulates selectivity and potency. | Substitutions on the aniline ring can be tailored to interact with specific amino acid residues in the kinase active site, leading to improved selectivity for mutant forms of EGFR, for example. |

Experimental Workflows for Characterizing Inhibitors

To elucidate the mechanism of action of a novel compound derived from the this compound scaffold, a series of well-established assays should be performed. The following workflow provides a logical progression from in vitro enzyme inhibition to cell-based effects.

Caption: A typical experimental workflow for characterizing a kinase inhibitor.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of a test compound on the enzymatic activity of recombinant EGFR.

Principle: The assay measures the phosphorylation of a substrate peptide by EGFR in the presence of ATP. The amount of phosphorylation is quantified, often using luminescence or fluorescence, and the inhibitory effect of the compound is determined by the reduction in signal.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)

-

ATP

-

Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compound dissolved in DMSO

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

-

Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution (or DMSO for control).

-

Enzyme Addition: Add 2 µL of EGFR kinase diluted in kinase buffer to each well.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add 2 µL of a solution containing the peptide substrate and ATP in kinase buffer to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: MTT Cell Viability Assay

This protocol assesses the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[6][7][8]

Materials:

-

Cancer cell line (e.g., A549, a human lung carcinoma cell line with high EGFR expression)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom tissue culture plates

-

Test compound dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.

Protocol: Western Blotting for Phospho-EGFR and Phospho-Akt

This protocol is used to determine if the test compound inhibits the phosphorylation of EGFR and its downstream effector Akt in a cellular context.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the total and phosphorylated forms of the target proteins.

Materials:

-

Cancer cell line (e.g., A549)

-

Test compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with the test compound at various concentrations for 1-2 hours. Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts and prepare samples with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with antibodies against the total protein (e.g., anti-EGFR) and a loading control (e.g., anti-β-actin).

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein to determine the extent of inhibition.

Conclusion

This compound is a quintessential scaffold in the design of targeted kinase inhibitors. Its core structure provides the necessary framework for ATP-competitive inhibition, and the 6-methoxy substitution offers a favorable electronic and steric profile for high-affinity binding to kinase active sites, particularly that of EGFR. While not a therapeutic agent in itself, a thorough understanding of its fundamental mechanism of action and the structure-activity relationships governing its derivatives is indispensable for researchers in the field of drug discovery. The experimental protocols detailed in this guide provide a robust framework for the characterization of novel compounds built upon this privileged scaffold, facilitating the development of the next generation of targeted cancer therapies.

References

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- Ming, L. K., You, C. C., & Ji, T. L. (2007). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Malaysian Journal of Chemistry, 9(1), 043-048.

- Horton, T. (n.d.). MTT Cell Assay Protocol.

- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- Vertex Pharmaceuticals. (n.d.). Methods EGFR Biochemical Assays.

- Liu, X., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1652-1664.

- Gomaa, R., El-Sayed, M. A. A., & Selim, K. B. (2022). Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors. Pharmaceutical Chemistry Journal, 55(10), 1059-1072.

- Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111571.

- Mohammed, A. H., et al. (2024, January 6). Synthesis, Antitumor Activities, and Molecular Modeling of 4-Anilinoquinazoline Derivatives as EGFR-TK Inhibitors. Request PDF.

- Liu, X., et al. (2016). 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity. Anti-Cancer Agents in Medicinal Chemistry, 16(12), 1652-1664.

- National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors.

- Taylor & Francis Online. (2018, November 13). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.

- National Center for Biotechnology Information. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.

- Frontiers. (2021, May 25). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.

- Arkat USA. (n.d.). A short review on synthetic strategies towards quinazoline based anticancer drugs.

- National Center for Biotechnology Information. (2021, September 22). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.

- Atlantis Press. (n.d.). QSAR Study of Quinazoline Derivatives as Inhibitor of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).

- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.

- Springer Nature Experiments. (n.d.). In Vitro Enzyme Kinetics Analysis of EGFR.

- Brieflands. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives.

- National Center for Biotechnology Information. (n.d.). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19.

- ResearchGate. (2018, July 27). How do I get EGFR western blot.

- PubMed. (n.d.). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor.

- MDPI. (2022, December 23). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.

- MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors.

- ResearchGate. (n.d.). (A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in....

- Oncotarget. (n.d.). Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation.

- ResearchGate. (2022, May 2). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.

- National Center for Biotechnology Information. (n.d.). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells.

Sources

- 1. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. atcc.org [atcc.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

6-Methoxyquinazolin-4-ol: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with a wide array of biological targets with high affinity. The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a quintessential example of such a scaffold. Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. This versatility has made the quinazoline core a focal point of intensive research and has led to the development of several clinically successful drugs.

This guide focuses on a specific, yet crucial, member of this family: 6-Methoxyquinazolin-4-ol (also known as 6-methoxy-3,4-dihydroquinazolin-4-one). While not a therapeutic agent in itself, this compound serves as a pivotal synthetic intermediate—a foundational building block from which a multitude of potent and selective bioactive molecules are constructed.[1] Understanding its properties, synthesis, and the biological activities of its derivatives is essential for scientists engaged in the discovery of next-generation therapeutics.

Part 1: this compound - The Core Synthetic Intermediate

This compound is a stable, crystalline solid that provides a robust and versatile platform for chemical modification.[1] Its structure is endowed with several key features that make it an ideal starting point for drug design.

-

The Quinazolinone Core: Provides a rigid, planar structure that can effectively position substituents for optimal interaction with protein binding pockets.

-

The 4-oxo Group: This position can be readily converted to a 4-chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. This is the most common and critical step for introducing diverse side chains that modulate biological activity and target specificity.

-

The 6-methoxy Group: The electron-donating methoxy group at the 6-position influences the electronic properties of the entire ring system. It serves as a key recognition element for certain biological targets and can be a site for demethylation to reveal a hydroxyl group, providing another handle for further functionalization or for forming crucial hydrogen bonds within a target's active site.[2]

Its primary utility lies in its role as a precursor for kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1]

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 242-243°C[1] |

| Boiling Point | 361.8°C[1] |

| CAS Number | 19181-64-7 |

Part 2: Synthesis of the Core Scaffold

The synthesis of the this compound core is typically achieved through a well-established cyclization reaction, often a variation of the Niementowski quinazolinone synthesis. The most direct and common-sense approach begins with an appropriately substituted anthranilic acid derivative.

Causality in Experimental Design: The choice of starting material, 2-amino-5-methoxybenzoic acid, is critical as it already contains the necessary amine and carboxylic acid functionalities in the correct ortho orientation for cyclization, along with the key methoxy group at the desired position. Formamide serves as both the reagent providing the final carbon atom for the pyrimidine ring and as the reaction solvent. This one-pot approach is efficient and atom-economical, making it a preferred method in synthetic chemistry.

Caption: A representative synthetic workflow for this compound.

Part 3: Biological Activity of Derivatives - Anticancer Applications

The most significant application of the 6-methoxyquinazoline scaffold is in the development of anticancer agents, particularly as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).[3][4]

Mechanism of Action: EGFR Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[5] In many cancers, such as non-small-cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[3][6]

Quinazoline-based inhibitors are designed to be ATP-competitive. They occupy the ATP-binding pocket within the intracellular kinase domain of EGFR, preventing the phosphorylation and subsequent activation of downstream signaling pathways.[7] This blockade of signal transduction ultimately inhibits tumor cell proliferation and promotes apoptosis. The 4-anilino moiety, which is typically added to the quinazoline core, is a key structural feature that enhances binding affinity to the EGFR kinase domain.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline TKIs.

Notable Anticancer Derivatives

Several highly successful anticancer drugs are built upon a quinazoline scaffold closely related to this compound. Gefitinib, for instance, is a cornerstone therapy for NSCLC patients with specific EGFR mutations.[2]

| Compound | Structure | Target | Cancer Cell Line | IC₅₀ | Reference |

| Gefitinib | 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazoline | EGFR-TK | A549 (Lung) | 3.7 ± 0.5 μM | [3] |

| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | EGFR-TK | A431 (Epidermoid) | ~2 nM | [4] |

| Afatinib | N-(4-((3-chloro-4-fluorophenyl)amino)-7-((S)-tetrahydrofuran-3-yloxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide | EGFR/HER2 | Ba/F3 (EGFR L858R/T790M) | ~10 nM | [6] |

Part 4: Biological Activity of Derivatives - Antiviral Applications

The structural versatility of the quinazoline scaffold has also been leveraged to develop potent antiviral agents. Modifications to the core structure allow for interaction with viral proteins, inhibiting replication and propagation.

Mechanism of Action: Targeting Viral Processes

While the exact mechanisms can vary, quinazoline derivatives have been shown to interfere with critical viral life cycle stages. For coronaviruses like MERS-CoV, the specific molecular target is still under investigation, but the potent inhibition suggests interference with a key viral enzyme or host factor necessary for replication.

Anti-Coronavirus Activity

Recent research has identified 4-anilino-6-aminoquinazoline derivatives as highly effective inhibitors of Middle East Respiratory Syndrome Coronavirus (MERS-CoV).[8] Starting from a hit compound, systematic chemical modifications led to the discovery of molecules with potent activity in the nanomolar range and a favorable safety profile.

| Compound ID | Key Structural Features | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) | Reference |

| Compound 1 | 4-(3-chloro-4-fluoroanilino), 6-(3-methoxybenzylamino) | 1.1 | >40 | >36.4 | [8] |

| Compound 20 | 4-(3-chloro-4-fluoroanilino), 6-(3-cyanobenzylamino) | 0.157 | >40 | >254 | [8] |

| Compound 29 | 4-(3-chloro-4-fluoroanilino), 6-(3-cyanobenzylamino), 7-methoxy | 5.8 | >40 | >6.9 | [8] |

Note: IC₅₀ (Half-maximal inhibitory concentration), CC₅₀ (Half-maximal cytotoxic concentration), SI (Selectivity Index = CC₅₀/IC₅₀). A higher SI value indicates greater specific antiviral activity with lower host cell toxicity.

Part 5: Biological Activity of Derivatives - Antimicrobial Applications

The global challenge of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Quinoline and quinazoline derivatives have emerged as a promising class of compounds in this arena, demonstrating activity against both Gram-positive and Gram-negative bacteria.[9][10]

Mechanism of Action: Disruption of Bacterial Processes

The antibacterial mechanisms of quinazolines can be diverse. Some derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[11] Others may act by disrupting cell wall synthesis or interfering with other critical metabolic pathways.

Representative Antibacterial Activity

Studies have shown that substitutions on the quinoline/quinazoline ring system are critical for antibacterial potency. The data below showcases the activity of various derivatives against common bacterial pathogens.

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

| 6-methoxyquinoline-3-carbonitrile derivative | Streptococcus pneumoniae | 0.66 - 3.98 | [11] |

| 6-methoxyquinoline-3-carbonitrile derivative | Bacillus subtilis | 0.66 - 3.98 | [11] |

| Substituted quinoline-4-carboxamide derivative | Staphylococcus aureus | 0.12 | [9] |

| Substituted quinoline-4-carboxamide derivative | Escherichia coli | 0.12 | [9] |

| 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol | M. tuberculosis H37Rv | 9.2 - 106.4 | [10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Part 6: Key Experimental Methodologies

To evaluate the biological activities described, standardized and validated assays are essential. The following protocols represent the gold standard for assessing cytotoxicity (anticancer) and antibacterial activity.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[12][13] This allows for the quantitative determination of a compound's cytotoxic effect.

Caption: A generalized workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology: [12][13]

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for 'medium only' blanks.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to adhere.

-

Compound Addition: Prepare serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Also include 'vehicle control' wells (e.g., 0.1% DMSO) and 'untreated control' wells.

-

Exposure: Incubate the plate for the desired exposure time (typically 48 or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the compound-containing medium and add 100 µL of the MTT working solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells will develop purple crystals.

-

Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.

-

Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

-

Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the blank absorbance. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology: [15][16]

-

Compound Preparation: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable cation-adjusted Mueller-Hinton Broth (MHB). For example, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the compound at its highest desired concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

-

Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized bacterial suspension 1:150 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. Add 50 µL of sterile MHB to well 12 to serve as a sterility control.

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours in ambient air.

-

Result Interpretation: After incubation, examine the plate for visible growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible turbidity. The positive control (well 11) should show clear growth, and the negative control (well 12) should remain clear.

Conclusion and Future Perspectives

This compound is a testament to the power of privileged scaffolds in drug discovery. While its own biological activity is unremarkable, its true value is realized as a versatile and indispensable building block. The derivatives stemming from this core have yielded some of the most important targeted cancer therapies and continue to show immense promise in the development of novel antiviral and antimicrobial agents. The ongoing exploration of new substitutions and functionalizations on the 6-methoxyquinazoline framework will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, improved selectivity, and novel mechanisms of action. For researchers in the field, a deep understanding of this core structure is not just beneficial—it is fundamental to designing the medicines of tomorrow.

References

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Asian Journal of Research in Chemistry. [Link]

- Jia, Y., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry. [Link]

- Fallah, Z., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Pharmaceutical and Biomedical Research. [Link]

- Lichtner, R. B., et al. (2001). Signaling-inactive Epidermal Growth Factor Receptor/Ligand Complexes in Intact Carcinoma Cells by Quinazoline Tyrosine Kinase Inhibitors. Cancer Research. [Link]

- Sains Malaysiana. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana. [Link]

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

- Willems, E., et al. (2020). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry. [Link]

- Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. ICB. [Link]

- CLYTE Technologies. (n.d.).

- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.

- Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.

- Andrews, J. M. (2001). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. [Link]

- ResearchGate. (2016). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.

- SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD. [Link]

- ResearchGate. (2016). Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.

- Ultrasonic Synthesis and Preliminary Evaluation of Anticoronaviral Activity of 6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium Iodide. (2022). MDPI. [Link]

- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

- Shin, J., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

- Google Patents. (n.d.). A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

- Osarodion, O. P., et al. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Amin-Ophenyl)-3-Amino-Quinazolin-4(3h). International Journal of Research and Review. [Link]

- The Journal of Organic Chemistry. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.

- Dar, B. A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]

- National Center for Biotechnology Information. (2009). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. NCBI. [Link]

- Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC. [Link]

- Thakare, P. P., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. SN Applied Sciences. [Link]

- Mochulskaya, N. N., et al. (2021). Antiviral Agents – Benzazine Derivatives. Chemistry of Heterocyclic Compounds. [Link]

- Yilmaz, M., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal. [Link]

- Google Patents. (n.d.). Process for the synthesis of substituted quinazolin-4-ones.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Holý, A., et al. (1996). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry. [Link]

- PubMed. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PubMed. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ukm.my [ukm.my]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. brieflands.com [brieflands.com]

- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery of 6-Methoxyquinazolin-4-OL Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and development of 6-methoxyquinazolin-4-ol derivatives, a class of compounds that has garnered significant attention in medicinal chemistry, particularly in the realm of oncology. We will delve into the synthetic strategies, key biological targets, structure-activity relationships, and future prospects of these promising molecules.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it an ideal framework for designing potent and selective ligands for a diverse range of biological targets.[1][2][3][4]

The this compound moiety, in particular, serves as a crucial building block in the development of kinase inhibitors.[5] The methoxy group at the 6-position can significantly influence the electronic properties and metabolic stability of the molecule, while the 4-oxo (or its tautomeric 4-hydroxy) group provides a key interaction point with target proteins.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives typically follows a convergent strategy, starting from readily available substituted anthranilic acids. A general synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative 4-Anilino-6-methoxyquinazoline Derivative

This protocol is a generalized representation based on common synthetic methodologies described in the literature.[6][7]

Step 1: Synthesis of 6-Methoxyquinazolin-4(3H)-one

-

To a stirred solution of 2-amino-5-methoxybenzoic acid in formamide, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture at an elevated temperature (typically 120-150 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with a suitable solvent (e.g., water, ethanol), and dry under vacuum to yield 6-methoxyquinazolin-4(3H)-one.

Step 2: Synthesis of 4-Chloro-6-methoxyquinazoline

-

Suspend 6-methoxyquinazolin-4(3H)-one in a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).

-

Carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6-methoxyquinazoline.

Step 3: Synthesis of the Final 4-Anilino-6-methoxyquinazoline Derivative

-

Dissolve 4-chloro-6-methoxyquinazoline and the desired substituted aniline in a suitable solvent (e.g., isopropanol, acetonitrile).

-

Add a base (e.g., triethylamine, diisopropylethylamine) to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture at reflux for several hours, monitoring by TLC.

-

After completion, cool the mixture and collect the precipitated product by filtration.

-

Purify the crude product by recrystallization or column chromatography to yield the target 4-anilino-6-methoxyquinazoline derivative.

Biological Applications: Targeting the Epidermal Growth Factor Receptor (EGFR)

A significant body of research has focused on this compound derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[3][4] Dysregulation of EGFR signaling is a hallmark of many cancers, making it an attractive therapeutic target.[3][4][8]

Quinazoline-based inhibitors, including those with the 6-methoxy-4-ol scaffold, are known to be potent and selective EGFR inhibitors.[1][2] They typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates. This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the potency and selectivity of this compound derivatives as EGFR inhibitors. Key findings from various studies are summarized below.[3][4]

-

The 4-Anilino Moiety: The nature of the substituent on the aniline ring at the 4-position is critical for activity. Small, electron-withdrawing groups are often favored. The 3-position of the aniline ring can also be substituted to enhance potency.

-

The 6-Position: The methoxy group at the 6-position is generally well-tolerated and can contribute to favorable pharmacokinetic properties. Other substitutions at this position, such as aryloxy groups, have also been explored to modulate activity.[9]

-

The 7-Position: Substitution at the 7-position with solubilizing groups can improve the physicochemical properties of the compounds.

-

Other Positions: Modifications at other positions on the quinazoline ring are generally less favorable and can lead to a decrease in activity.

Caption: Key structure-activity relationships for this compound derivatives.

Quantitative Data on Biological Activity

The following table summarizes the in vitro antiproliferative activities (IC₅₀ values) of some representative this compound derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |

| 7i | 6-arylureido-4-anilinoquinazoline | A549 (Lung) | 2.25 | [1][2] |

| HT-29 (Colon) | 1.72 | [1][2] | ||

| MCF-7 (Breast) | 2.81 | [1][2] | ||

| Tg11 | 6,7,8-trimethoxy-4-anilinoquinazoline | SGC7901 (Gastric) | 0.434 | [10] |

| 4m | 6-aryloxyl-4-(3,4-dichloro-2-fluorophenylamino)quinazoline | N87 (Gastric) | 0.0063 | [9] |

| H1975 (Lung, T790M/L858R) | 0.0075 | [9] | ||

| 1f | 7-fluoro-4-anilinoquinoline derivative | BGC823 (Gastric) | 3.63 | [11] |

| 2i | 8-methoxy-4-anilinoquinoline derivative | HeLa (Cervical) | 7.15 | [11] |

| BGC823 (Gastric) | 4.65 | [11] |

Future Directions and Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area is likely to focus on:

-

Overcoming Drug Resistance: The development of derivatives that are active against mutant forms of EGFR, which are responsible for acquired resistance to first- and second-generation inhibitors, is a high priority.[3][4][8]

-

Targeting Other Kinases: While EGFR has been the primary focus, the quinazoline scaffold has the potential to be adapted to target other kinases implicated in cancer and other diseases.

-

Improving Drug-like Properties: Efforts to enhance the aqueous solubility, metabolic stability, and oral bioavailability of these compounds will be crucial for their clinical success.

-

Exploring Other Therapeutic Areas: The biological activities of quinazoline derivatives are not limited to anticancer effects; they have also shown potential as anti-inflammatory, antimicrobial, and antiviral agents.[5][12]

Conclusion

The discovery and development of this compound derivatives represent a significant success story in modern medicinal chemistry. The versatility of the quinazoline scaffold, coupled with a deep understanding of its structure-activity relationships, has led to the identification of potent and selective kinase inhibitors with significant therapeutic potential. As our understanding of the molecular basis of disease continues to grow, we can expect that this remarkable class of compounds will continue to yield novel and effective medicines for a wide range of human ailments.

References

- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.).

- This compound. (n.d.). MySkinRecipes. [Link]

- Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. (2023).

- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]

- Discovery of 6-substituted 4-anilinoquinazolines with dioxygenated rings as novel EGFR tyrosine kinase inhibitors. (2012). PubMed. [Link]

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).

- Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. (2022).

- Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline deriv

- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.).

- Discovery of (quinazolin-6-yl)benzamide derivatives containing a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety as potent reversal agents against P-glycoprotein-mediated multidrug resistance. (2024). PubMed. [Link]

- Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. (n.d.). PubMed Central. [Link]

- Synthetic methods for 4‐substitutedquinazoline derivatives. (n.d.).

- Quinazoline derivatives; synthesis of 4-(4'-diethylamino-1'-methylbutylamino)-6-methoxyquinazoline (SN 12,253). (1946). PubMed. [Link]

- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed. [Link]

- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

- Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. (n.d.).

- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.).

- SCREENING OF ANXIOLYTIC PROPERTIES AND ANALYSIS OF STRUCTURE-ACTIVITY RELATIONSHIP OF NEW DERIVATIVES OF 6-(4-METHOXY)-7H-[1][8][13]TRIAZOLO[3,4-A][5][8]BENZODIAZEPINE UNDER THE CODE RD. (n.d.). CyberLeninka. [Link]

- Screening of anxiolytic properties and analysis of structure-activity relationship of new derivatives of 6-(4-methoxy)-7H-[1][8][13]triazolo[3,4-a][5][8]benzodiazepine under the code RD. (2021). Research Results in Pharmacology. [Link]

- Antifungal bioactivity of 6-bromo-4-ethoxyethylthio quinazoline. (2025).

- Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed. [Link]

- Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. (n.d.).

- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024).

- Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. (2016).

- Biological Activity of Quinazolone-4 Derivatives. (2025). BioScience Academic Publishing. [Link]

Sources

- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinazoline derivatives; synthesis of 4-(4'-diethylamino-1'-methylbutylamino)-6-methoxyquinazoline (SN 12,253) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Methoxyquinazolin-4-ol: Synthesis, Characterization, and Biological Relevance

For Immediate Release

Shanghai, China – January 9, 2026 – This whitepaper provides a comprehensive technical overview of 6-Methoxyquinazolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, structural elucidation, and its role as a key pharmacophore, particularly in the development of kinase inhibitors.

Introduction

The quinazoline scaffold is a cornerstone in the design of biologically active molecules, with numerous derivatives finding applications as therapeutic agents. This compound, also known by its tautomeric name 6-methoxy-3H-quinazolin-4-one , represents a fundamental building block within this class of compounds. Its strategic methoxy substitution on the benzene ring influences its electronic properties and interaction with biological targets, making it a valuable intermediate in the synthesis of potent enzyme inhibitors. This guide will delve into the essential technical aspects of this molecule, providing a foundation for its application in research and drug discovery.

Chemical Identity and Structure

The nomenclature and structural representation of this compound are crucial for its unambiguous identification.

IUPAC Name and Tautomerism

The preferred IUPAC name for this compound is 6-methoxy-3H-quinazolin-4-one . This nomenclature reflects the more stable keto tautomer. However, it exists in equilibrium with its enol form, This compound . This tautomerism is a key feature of the 4-quinazolone ring system.

Chemical Structure

The chemical structure consists of a pyrimidine ring fused to a benzene ring, with a methoxy group at the 6th position and a hydroxyl/oxo group at the 4th position.

Caption: Chemical structure of 6-methoxy-3H-quinazolin-4-one.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-methoxy-3H-quinazolin-4-one | [1] |

| Synonyms | This compound, 4-Hydroxy-6-methoxyquinazoline | [1][2] |

| CAS Number | 19181-64-7 | [3] |

| Molecular Formula | C₉H₈N₂O₂ | [3] |

| Molecular Weight | 176.17 g/mol | [3] |

| Melting Point | 242-243 °C | [3] |

| Boiling Point | 361.8 °C | [3] |

| Appearance | Solid | [2] |

Synthesis of 6-Methoxy-3H-quinazolin-4-one